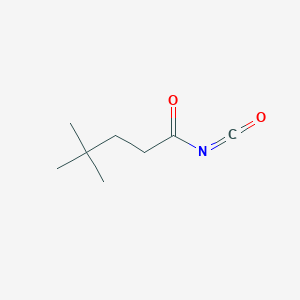
3,3-Dimethylbutanecarbonyl isocyanate
Vue d'ensemble
Description
3,3-Dimethylbutanecarbonyl isocyanate is a chemical compound with the CAS Number: 1019114-43-2 . It has a molecular weight of 141.17 .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3-dimethylbutanoyl isocyanate . The InChI code for this compound is 1S/C7H11NO2/c1-7(2,3)4-6(10)8-5-9/h4H2,1-3H3 .Applications De Recherche Scientifique
Green Chemistry and Safer Alternates
Isocyanates, including 3,3-Dimethylbutanecarbonyl isocyanate, are crucial in producing carbamates and ureas with widespread commercial applications. However, their toxicity and hazardous production processes have driven research towards safer alternatives. For instance, dimethylaminopyridinium carbamoylides have been designed as non-hazardous substitutes, offering a greener synthesis pathway by avoiding dangerous chemicals like phosgene (Sączewski, Kornicka, & Brzozowski, 2006).
Synthesis and Reactivity
The synthesis of novel compounds through the reaction of isocyanates with other chemicals demonstrates the versatility of isocyanates in creating new materials and understanding reaction dynamics. For example, the synthesis of N,N′-di-(3,5-dimethyl)phenyl-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboamide through the reaction of 3,5-dimethyl phenyl isocyanate showcases the compound's potential in generating new chemical entities with specific properties (Hu Wei-xiao, 2002).
Mechanistic Insights
Studies on the mechanism of reactions involving isocyanates contribute significantly to understanding chemical processes at a molecular level. Research on the C ⇄ N migration of alkoxycarbonyl groups in reactions of pyridinium ylides with isocyanates offers insights into the rearrangements that occur during these reactions, which is crucial for developing more efficient synthesis methods and novel materials (Gololobov et al., 2003).
Catalysis and Metal-Organic Reactions
The role of transition metals in catalyzing reactions between β,β′-tricarbonyl derivatives and isocyanates opens new avenues for creating complex molecules under mild conditions. This research area explores the potential of metal acetylacetonates as catalysts to promote reactions leading to new C–C bond formations and cyclization processes, thereby expanding the toolbox available for organic synthesis (Veronese et al., 2010).
Alternatives to Hazardous Reagents
In the quest for safer and more environmentally friendly chemical processes, research has focused on finding alternatives to hazardous reagents like phosgene for isocyanate synthesis. The exploration of carbon dioxide and ionic liquids as substitutes in the synthesis of symmetric urea derivatives exemplifies this direction, aiming to reduce reliance on toxic materials and mitigate environmental impact (Shi et al., 2003).
Propriétés
IUPAC Name |
4,4-dimethylpentanoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)5-4-7(11)9-6-10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANCPMPPTOONBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpentanoyl isocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



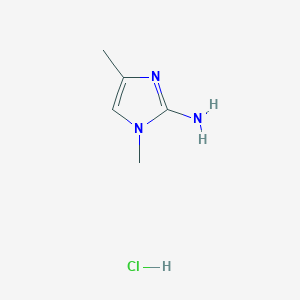
![(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid](/img/structure/B1487209.png)



![Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1487216.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487219.png)
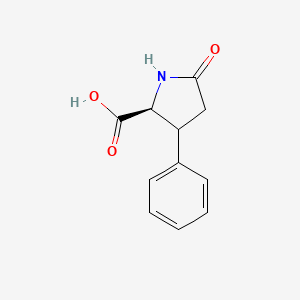
![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)
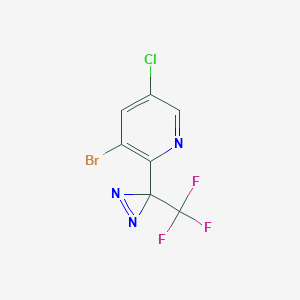
![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)
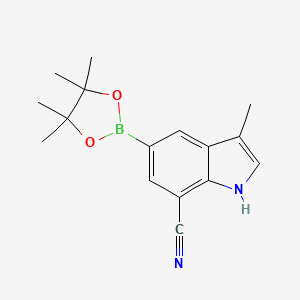
![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)
